molecular formula C15H23N5O2S B7021372 N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide

N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B7021372
M. Wt: 337.4 g/mol
InChI Key: OBMXZAKKCWLRKN-UHFFFAOYSA-N
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Description

N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and an acetamide moiety

Properties

IUPAC Name

N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-9-11(16-10(2)23-9)7-12(21)18-15(3,4)14-17-13(22-19-14)8-20(5)6/h7-8H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMXZAKKCWLRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)NC(C)(C)C2=NOC(=N2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxadiazole Ring: This can be accomplished by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The oxadiazole and thiazole rings can be coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the dimethylamino group or the thiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are typically employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide: can be compared with other compounds containing oxadiazole or thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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